Incb8761(PF-4136309)
Overview
Description
INCB8761, also known as PF-4136309, is an orally available human chemokine receptor 2 (CCR2) antagonist with potential immunomodulating and antineoplastic activities . It has entered human clinical trials .
Molecular Structure Analysis
The molecular formula of INCB8761(PF-4136309) is C29H31F3N6O3 . The chemical name is N-(2-(3-((4-hydroxy-4-(5-(pyrimidin-2-yl)pyridin-2-yl)cyclohexyl)amino)pyrrolidin-1-yl)-2-oxoethyl)-3-(trifluoromethyl)benzamide .Physical and Chemical Properties Analysis
The molecular weight of INCB8761(PF-4136309) is 568.59 . It is soluble in DMSO and EtOH, but insoluble in H2O .Scientific Research Applications
Discovery and Pharmacological Profile
- Discovery of INCB8761/PF-4136309 : A study by Xue et al. (2011) discusses the discovery of INCB8761/PF-4136309, highlighting its development through structure-activity relationship studies. This compound was found to have potent CCR2 antagonistic activity, high selectivity, and a favorable in vitro and in vivo ADMET profile. Importantly, it has entered human clinical trials, marking its significance in pharmacological research.
Scientific Research Applications
Data Management in Neuroscience : Although not directly linked to INCB8761/PF-4136309, the study by Sobolev et al. (2014) provides insights into data management in neuroscience research, an area where INCB8761/PF-4136309 may be applicable. The paper discusses the importance of structured, efficient, and secure storage of experimental data, particularly in electrophysiology.
Computational Frameworks in Material Science : In the context of material science, the research by Lee and Zhang (2016) on computational frameworks for Laser-Powder Bed Fusion (L-PBF) of Inconel® 718, a Ni-base superalloy, could be relevant for studying the physical properties of compounds like INCB8761/PF-4136309.
Scientific Computing in Large-Scale Analysis : Astsatryan et al. (2013) describe services for solving large-scale linear systems using scientific computing, which could be crucial in analyzing complex data generated in research involving compounds like INCB8761/PF-4136309.
Data Sharing in Scientific Research : The principles of data sharing in scientific research, as discussed by Tenopir et al. (2011), are relevant for collaborative studies and verifications of results in pharmacological research involving INCB8761/PF-4136309.
Applications in Advanced Research Technologies
Particle Filter in Nonlinear Systems : Research by Yin and Zhu (2015) on particle filter applications for estimating hidden states in nonlinear systems can be relevant for advanced data analysis in pharmacological studies involving INCB8761/PF-4136309.
Mechanism of Action
Target of Action
PF-4136309, also known as INCB8761, is a potent, selective, and orally bioavailable antagonist of the chemokine receptor 2 (CCR2) in humans, mice, and rats . CCR2 is a primary transmembrane G-protein-coupled receptor (GPCR) that is commonly bound with monocytes .
Mode of Action
Upon oral administration, PF-4136309 specifically binds to CCR2 and prevents the binding of the endothelium-derived chemokine ligand CLL2 (monocyte chemoattractant protein-1 or MCP1) to its receptor CCR2 . This may result in the inhibition of CCR2 activation and signal transduction .
Biochemical Pathways
The binding of PF-4136309 to CCR2 inhibits CCR2 mediated signaling events such as intracellular calcium mobilization and ERK (extracellular signal-regulated kinase) phosphorylation . This can affect the chemotaxis of monocytes/macrophages, leading them to migrate directly to disease sites . The accumulation of macrophages at disease sites could result in the morbidity and deterioration of chronic inflammatory and autoimmune diseases .
Pharmacokinetics
PF-4136309 exhibits a moderate half-life in both species after intravenous administration . When administered orally, PF-4136309 is absorbed rapidly, with peak concentration time (Tmax) at 1.2 h for rats and 0.25 h for dogs . A similar half-life is observed in both species between intravenous dosing and oral dosing . PF-4136309 is well absorbed, with an oral bioavailability of 78% in both species .
Result of Action
The molecular and cellular effects of PF-4136309’s action primarily involve the inhibition of CCR2 activation and signal transduction . This can lead to a decrease in the chemotaxis of monocytes/macrophages, potentially reducing the severity of chronic inflammatory and autoimmune diseases .
Action Environment
The action, efficacy, and stability of PF-4136309 can be influenced by various environmental factors. For instance, the pharmacokinetics of PF-4136309 was assessed in a study where food intake was found to influence the pharmacokinetics of PF-4136309 following a single dose at 1000 mg
Safety and Hazards
Biochemical Analysis
Biochemical Properties
PF-4136309 exhibits potent antagonistic activity against CCR2, a chemokine receptor predominantly expressed on monocytes . The IC50 values for human, mouse, and rat CCR2 are 5.2 nM, 17 nM, and 13 nM respectively . It is potent in human chemotaxis activity with an IC50 of 3.9 nM . It also inhibits CCR2 mediated signaling events such as intracellular calcium mobilization and ERK (extracellular signal-regulated kinase) phosphorylation .
Cellular Effects
PF-4136309 has been shown to decrease levels of CD14+CCR2+ inflammatory monocytes (IM) in the peripheral blood . In pancreatic ductal adenocarcinoma (PDAC), the CCL2/CCR2 axis plays a key role in the immunosuppressive properties of the tumor microenvironment . PF-4136309, by inhibiting CCR2, may potentially modulate these immunosuppressive effects .
Molecular Mechanism
The hypothesized mechanism of action of PF-4136309 is the inhibition of CCL2-induced trafficking of IM from the bone marrow to the tumor . This results in the depletion of tumor-associated macrophages from the tumor, potentially inhibiting inflammatory processes as well as angiogenesis, tumor cell migration, and tumor cell proliferation .
Temporal Effects in Laboratory Settings
The stability and degradation of PF-4136309 over time in laboratory settings are not explicitly reported in the available literature. It has been noted that PF-4136309 exhibits a moderate half-life in both species after intravenous administration .
Dosage Effects in Animal Models
The effects of PF-4136309 at different dosages in animal models are not explicitly reported in the available literature. It has been noted that PF-4136309 is well absorbed, with an oral bioavailability of 78% in both species .
Metabolic Pathways
PF-4136309 is not a cytochrome P450 (CYP) inhibitor, with IC50 values of >30 μM against five major CYP isozymes CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4 . Moreover, PF-4136309 is not a CYP inducer at concentrations up to 30 μM .
Properties
IUPAC Name |
N-[2-[(3S)-3-[[4-hydroxy-4-(5-pyrimidin-2-ylpyridin-2-yl)cyclohexyl]amino]pyrrolidin-1-yl]-2-oxoethyl]-3-(trifluoromethyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31F3N6O3/c30-29(31,32)21-4-1-3-19(15-21)27(40)36-17-25(39)38-14-9-23(18-38)37-22-7-10-28(41,11-8-22)24-6-5-20(16-35-24)26-33-12-2-13-34-26/h1-6,12-13,15-16,22-23,37,41H,7-11,14,17-18H2,(H,36,40)/t22?,23-,28?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNSVOHSYDRPBGI-CBQRAPNFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC2CCN(C2)C(=O)CNC(=O)C3=CC(=CC=C3)C(F)(F)F)(C4=NC=C(C=C4)C5=NC=CC=N5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1NC2CCC(CC2)(C3=NC=C(C=C3)C4=NC=CC=N4)O)C(=O)CNC(=O)C5=CC(=CC=C5)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31F3N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201026041 | |
Record name | N-[2-[(3S)-3-[[4-Hydroxy-4-(5-pyrimidin-2-ylpyridin-2-yl)cyclohexyl]amino]pyrrolidin-1-yl]-2-oxoethyl]-3-(trifluoromethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201026041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
568.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1341224-83-6 | |
Record name | PF-4136309 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1341224836 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[2-[(3S)-3-[[4-Hydroxy-4-(5-pyrimidin-2-ylpyridin-2-yl)cyclohexyl]amino]pyrrolidin-1-yl]-2-oxoethyl]-3-(trifluoromethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201026041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PF-4136309 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3M2595V4KT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.